molecular formula C14H13ClN2O2 B5152094 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide

3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B5152094
M. Wt: 276.72 g/mol
InChI Key: DMOKOGSPVFCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects. However, one limitation is that the exact mechanism of action of 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide is not fully understood. Further research is needed to fully elucidate its mechanism of action.

Future Directions

There are several future directions for research on 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide. One direction is to further investigate its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Further research is also needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-4-methoxybenzoic acid with 6-methyl-2-pyridylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with an amide-forming agent such as N,N-dimethylformamide to obtain 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. 3-chloro-4-methoxy-N-(6-methyl-2-pyridinyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-4-3-5-13(16-9)17-14(18)10-6-7-12(19-2)11(15)8-10/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOKOGSPVFCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide

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